Cas no 2091238-59-2 (2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid)

2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid
- EN300-1792827
- 2091238-59-2
-
- Inchi: 1S/C11H11NO3/c1-12-6-5-7-8(10(13)11(14)15)3-2-4-9(7)12/h2-6,10,13H,1H3,(H,14,15)
- InChI Key: RUYKMSNUBMWUFK-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1=CC=CC2=C1C=CN2C
Computed Properties
- Exact Mass: 205.07389321g/mol
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.5Ų
- XLogP3: 0.9
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792827-10.0g |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid |
2091238-59-2 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1792827-0.25g |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid |
2091238-59-2 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1792827-10g |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid |
2091238-59-2 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1792827-0.5g |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid |
2091238-59-2 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1792827-1.0g |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid |
2091238-59-2 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1792827-5.0g |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid |
2091238-59-2 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1792827-0.1g |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid |
2091238-59-2 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1792827-0.05g |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid |
2091238-59-2 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1792827-2.5g |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid |
2091238-59-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1792827-1g |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid |
2091238-59-2 | 1g |
$986.0 | 2023-09-19 |
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid Related Literature
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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4. Back matter
Additional information on 2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid
Introduction to 2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid (CAS No. 2091238-59-2)
2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2091238-59-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a hydroxyacetic acid backbone conjugated with a methylated indole moiety, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.
The structural composition of 2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid includes a hydroxyl group at the alpha position of the acetic acid moiety, which enhances its reactivity and solubility in polar environments. The indole ring, substituted with a methyl group at the 1-position and an acetyl group at the 4-position, contributes to its unique electronic properties and potential interactions with biological targets. This combination of functional groups makes it an attractive candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in indole derivatives due to their diverse pharmacological properties. Indole-based compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the methyl group in 1-methyl-1H-indol-4-yl enhances the compound's stability and bioavailability, making it more suitable for therapeutic applications. The hydroxyacetic acid moiety further contributes to its versatility by allowing for modifications at multiple sites, enabling the synthesis of analogs with tailored biological profiles.
One of the most compelling aspects of 2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid is its potential as a lead compound for drug development. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may modulate key signaling pathways associated with diseases such as diabetes and cancer. The hydroxyl group at the alpha position provides a site for further derivatization, allowing chemists to fine-tune its pharmacokinetic properties and enhance its therapeutic efficacy.
The indole ring is particularly noteworthy due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. These interactions are critical for achieving high affinity and selectivity in drug design. The methyl group at the 1-position of the indole ring increases the compound's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets. This balance between hydrophilicity and lipophilicity is essential for optimizing drug delivery systems.
Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates like 2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid. Molecular docking studies have been used to predict binding affinities and identify potential binding pockets on target proteins. These computational approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted interactions with biological targets.
In addition to its pharmacological potential, 2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid has shown promise in preclinical studies as a modulator of metabolic pathways. The hydroxyl group at the alpha position can participate in redox reactions, making it a candidate for applications in antioxidant therapy. The indole moiety has also been linked to improved insulin sensitivity and glucose metabolism, suggesting potential benefits in managing metabolic disorders.
The synthesis of 2-hydroxy-2-(1-methyl-1H-indol-4-yl)acetic acid presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent advances in catalytic methods have made it possible to streamline these processes, reducing reaction times and minimizing waste.
The pharmaceutical industry continues to invest in research aimed at discovering new therapeutic agents based on indole derivatives. Companies are particularly interested in compounds that can modulate inflammation and pain signaling pathways without causing significant side effects. 2-hydroxy-2-(1-methyl-1H-indol-4-y l)acetic acid represents a promising starting point for such efforts due to its structural features and preliminary biological activity.
In conclusion, 2-hydroxy-2-(1-methyl-lH-indol-l -yl)acetic acid (CAS No. 2091238-S9-S) is a compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for drug discovery, while its preliminary biological activities suggest therapeutic applications in areas such as metabolic disorders and cancer treatment. Continued research into this compound will likely yield valuable insights into its pharmacological properties and mechanisms of action.
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